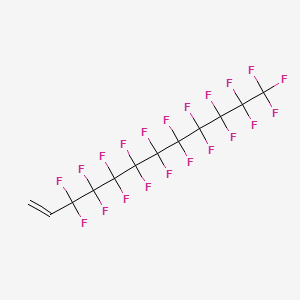

1h,1h,2h-Perfluoro-1-dodecene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3F21/c1-2-3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHSAVGOZUCXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21CH=CH2, C12H3F21 | |

| Record name | 1-Dodecene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184471 | |

| Record name | (Perfluorodecyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30389-25-4 | |

| Record name | 1H,1H,2H-Perfluoro-1-dodecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30389-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030389254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Perfluorodecyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1H,1H,2H-Perfluoro-1-dodecene" CAS number 30389-25-4

An In-depth Technical Guide to 1H,1H,2H-Perfluoro-1-dodecene (CAS 30389-25-4)

Introduction: Unveiling a Unique Fluoroalkene

This compound, also known by synonyms such as (Heneicosafluorodecyl)ethylene, is a fluorinated alkene that holds significant interest for materials science and biomedical applications.[1] Structurally, it is characterized by a ten-carbon perfluorinated chain (the perfluorodecyl group) attached to a vinyl group via a two-carbon hydrocarbon spacer (-CH₂-CH₂-). This unique architecture, combining a highly inert, lipophobic, and hydrophobic perfluoroalkyl "tail" with a reactive alkene "head," imparts a set of physicochemical properties that make it a valuable monomer and chemical intermediate.[1][2]

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its functional applications, with a particular focus on its relevance to researchers in materials science and drug development. We will delve into the causality behind its behavior and provide practical, field-proven insights into its utilization.

Core Physicochemical Properties

The defining characteristics of this compound stem from the strong electronegativity of fluorine and the stability of the carbon-fluorine bond. These factors lead to low intermolecular interactions, resulting in low surface tension and high thermal and chemical stability.[1][3] The molecule's properties render it both hydrophobic (water-repelling) and lipophobic/oleophobic (oil-repelling).[1]

Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 30389-25-4 | [4][5] |

| Molecular Formula | C₁₂H₃F₂₁ | [4][5] |

| Molecular Weight | 546.12 g/mol | [4] |

| Appearance | Colorless Liquid or Low Melting Point Solid | [1][5][6] |

| Density | ~1.71 g/mL | [4][6] |

| Boiling Point | 71-72 °C @ 14 mmHg | [4] |

| Refractive Index | ~1.3 | [4] |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododec-1-ene | [5] |

Synthesis Pathway: Telomerization

The industrial synthesis of 1H,1H,2H-perfluoroalkenes like the C12 analogue is typically achieved through a multi-step process rooted in telomerization.[7][8][9] This free-radical chain reaction allows for the controlled addition of a "taxogen" (e.g., tetrafluoroethylene) to a "telogen" (e.g., a perfluoroalkyl iodide), followed by further functionalization.

A common pathway involves two primary stages:

-

Telomerization: A short-chain perfluoroalkyl iodide, such as perfluoroethyl iodide, reacts with tetrafluoroethylene (TFE) to create a mixture of longer-chain perfluoroalkyl iodides. The desired intermediate, in this case perfluorodecyl iodide (C₁₀F₂₁I), is isolated from this mixture.

-

Ethylene Addition: The isolated perfluorodecyl iodide is then reacted with ethylene. This step inserts a -CH₂CH₂- unit between the perfluoroalkyl chain and the iodine atom, yielding 1H,1H,2H,2H-1-iodoperfluorododecane.

-

Elimination: The final step is the elimination of hydrogen iodide (HI) from the intermediate using a base, which generates the terminal double bond and yields the target product, this compound.

Caption: General synthesis workflow for this compound via telomerization.

Experimental Protocol: Synthesis via Dehydroiodination

The following protocol is a representative example for the final elimination step, adapted from established procedures for converting 1H,1H,2H,2H-perfluoroalkyl iodides to terminal alkenes.[10]

-

Reagent Preparation: In a 200 mL flask equipped with a reflux condenser, dissolve 98% sodium hydroxide (108.5 mmol) in methanol (38.74 g) with stirring at 50 °C until a clear solution is formed.

-

Reaction Initiation: To the methanolic NaOH solution, add 1H,1H,2H,2H-1-iodoperfluorododecane (105.0 mmol).

-

Reaction Conditions: Continue stirring the mixture at 50 °C for 2 hours. The reaction progress can be monitored by techniques such as GC-MS or TLC.

-

Work-up and Isolation: After the reaction is complete, stop heating and stirring. Allow the mixture to cool and settle, resulting in a two-layer solution.

-

Phase Separation: Carefully separate the lower, denser fluorocarbon layer from the upper methanol layer. The lower layer contains the crude this compound.

-

Purification: The crude product can be further purified by washing with water, drying over an anhydrous agent (e.g., MgSO₄), and subsequent distillation under reduced pressure to yield the pure alkene.[11]

Applications in Research and Development

The dual nature of the molecule—an inert fluorinated tail and a reactive alkene head—is the cornerstone of its utility.

Surface Modification

A primary application is in the creation of low-surface-energy coatings.[1] The alkene group provides a reactive handle for grafting the molecule onto various substrates (e.g., polymers, silica, metals) through polymerization or other addition reactions. Once anchored, the perfluorodecyl chains orient themselves away from the substrate, creating a dense, stable fluorinated surface.[12][13]

This modification imparts significant properties:

-

Hydrophobicity & Oleophobicity: The surface becomes highly repellent to both water and oils, which is critical for creating anti-fouling, anti-stain, and self-cleaning materials.[3][14]

-

Chemical Barrier: The fluorinated layer can act as a barrier, reducing the permeation of solvents and gases through a material.[14]

Caption: Mechanism of surface modification using this compound.

Relevance to Drug Development and Biomedical Science

For drug development professionals, the interest in this compound lies less in its direct therapeutic action and more in its role as an advanced material for devices and formulations.

-

Biocompatible Coatings: The chemical inertness and low surface energy of fluorinated polymers make them excellent candidates for coating medical devices. A notable application involves the surface modification of poly-4-methyl-1-pentene hollow fiber membranes used in artificial lungs.[2] Grafting with perfluoroalkenes like this compound can enhance biocompatibility, reduce protein fouling, and improve gas permeability, which are critical for the device's function and patient safety.[2]

-

Building Block for Fluorinated Drugs: Fluorine is a key element in modern medicinal chemistry. The strategic incorporation of fluoroalkyl groups can significantly enhance a drug's metabolic stability, membrane permeability, and binding affinity.[15] While this specific alkene is quite large, its reactivity and well-defined fluorinated segment make it a useful model compound or a potential starting material for the synthesis of complex fluorinated molecules and polymers used in drug delivery systems.[16] For example, polymers derived from similar fluorotelomer alcohols are used to form nanoparticles for encapsulating therapeutic agents.[16]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Classification: The compound is typically classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), chemical safety goggles or a face shield, and a lab coat.[17] Work should be conducted in a well-ventilated area or a chemical fume hood.[17]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[17]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[18]

Conclusion and Future Outlook

This compound is more than just a specialty chemical; it is an enabling tool for advanced material design. Its unique combination of a stable, non-stick perfluoroalkyl chain and a versatile alkene functional group provides a powerful platform for creating surfaces with precisely controlled properties. For researchers in materials science, it offers a direct route to hydrophobic and oleophobic coatings. For professionals in drug development and biomedical engineering, its value lies in the potential to create more biocompatible, stable, and efficient medical devices and as a foundational structure in the synthesis of fluorinated materials. As the demand for high-performance, stable, and biocompatible materials continues to grow, the importance of well-defined fluorinated building blocks like this compound is set to increase.

References

- Radical telomerization of fluorinated alkenes with dialkyl hydrogenophosphonates. Polymer Chemistry (RSC Publishing).

- Telomerisation Reactions of fluorinated alkenes. ResearchGate.

- This compound. SynQuest Laboratories.

- CAS 30389-25-4: this compound. CymitQuimica.

- This compound | 30389-25-4. Sigma-Aldrich.

- Radical Telomerization of Fluorinated Alkenes with Dialkyl Hydrogenophosphonates. ResearchGate.

- This compound Safety Data Sheet. SynQuest Laboratories.

- 30389-25-4 this compound. AKSci.

- 1H,1H,2H-Perfluoro-1-octene Safety Data Sheet. Apollo Scientific.

- Fluorinated compounds under scrutiny: PFAS – best left to toothpaste?. European Coatings.

- The Versatility of Fluorinated Silanes: Pentafluorophenylpropyldimethylchlorosilane in Surface Modification. NINGBO INNO PHARMCHEM CO.,LTD..

- 1H,1H,2H-Perfluoro-1-decene. PubChem.

- This compound, 97%. Thermo Scientific Chemicals.

- Fluorination improves the surface properties of plastics. Plasmawerk Hamburg GmbH.

- An In-Depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluoro-1-decanol. Benchchem.

- Surface modification of polymers by direct fluorination: A convenient approach to improve commercial properties of polymeric articles. ResearchGate.

- What are the applications of 1H,1H,2H-Perfluoro-1-decene?. Guidechem.

- Application Notes and Protocols for 1H,1H,2H,2H-Perfluoro-1-decanol in Polymer Synthesis. Benchchem.

- This compound (C12H3F21). PubChemLite.

- Fluoro organosilicon polymer preparation and application. Google Patents.

- Synthesis, by telomerization, of building blocks leading to fluorotelomer alcohols. ResearchGate.

- 1H,1H,2H-Perfluoro-1-decene. ChemicalBook.

- Tactical Applications of Fluorine in Drug Design and Development. ResearchGate.

Sources

- 1. CAS 30389-25-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Fluorinated compounds under scrutiny: PFAS – best left to toothpaste? - European Coatings [european-coatings.com]

- 4. CAS 30389-25-4 | 1300-3-22 | MDL MFCD00042346 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 30389-25-4 this compound AKSci 9593AD [aksci.com]

- 7. Radical telomerization of fluorinated alkenes with dialkyl hydrogenophosphonates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. 1H,1H,2H-Perfluoro-1-decene | 21652-58-4 [chemicalbook.com]

- 11. CN1405209A - Fluoro organosilicon polymer preparation and application - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. fts-de.com [fts-de.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 1H,1H,2H-Perfluoro-1-dodecene: Properties, Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,2H-Perfluoro-1-dodecene is a fluorinated alkene that has garnered significant interest in materials science and biomedical research. Its unique structure, which combines a long perfluorinated carbon chain with a reactive terminal double bond, imparts exceptional properties such as high chemical inertness, thermal stability, and low surface energy. These characteristics make it a valuable building block for the synthesis of advanced polymers and a compelling candidate for creating hydrophobic and oleophobic surfaces. This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and emerging applications of this compound, with a particular focus on its relevance to drug development and biomedical applications.

Physicochemical Properties

This compound is a colorless liquid at room temperature. The presence of a long chain of fluorine atoms significantly influences its physical and chemical behavior, leading to properties distinct from its hydrocarbon analogs.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₃F₂₁ | [1][2][3][4] |

| Molecular Weight | 546.12 g/mol | [2][3][4] |

| CAS Number | 30389-25-4 | [1][2][3][4] |

| Appearance | Colorless Liquid | [2] |

| Density | 1.71 g/mL | [3] |

| Boiling Point | 71-72 °C @ 14 mmHg | [3] |

| Refractive Index | 1.301 | [3] |

| Solubility | Insoluble in water. Soluble in fluorinated solvents. | [5] |

Synthesis of this compound

The primary industrial synthesis of 1H,1H,2H-perfluoro-1-alkenes involves a multi-step process rooted in telomerization chemistry. This method allows for the controlled construction of the perfluoroalkyl chain followed by the introduction of the terminal alkene functionality.

Causality Behind the Synthetic Strategy

The synthesis is designed to first build the stable, inert perfluoroalkyl iodide intermediate. Perfluoroalkyl iodides are key precursors because the carbon-iodine bond is the most reactive site on the molecule, allowing for selective functionalization without disrupting the strong carbon-fluorine bonds of the perfluoroalkyl chain. The subsequent steps introduce the vinyl group, which serves as a handle for further chemical modifications, such as polymerization or surface attachment.

Experimental Protocol: A Representative Synthesis

The synthesis of this compound can be conceptualized in three main stages, starting from a shorter perfluoroalkyl iodide.

Stage 1: Telomerization to Produce Perfluorodecyl Iodide (C₁₀F₂₁I)

This step involves the chain extension of a shorter perfluoroalkyl iodide with tetrafluoroethylene (TFE).

-

Reaction Setup: A high-pressure reactor is charged with a shorter-chain perfluoroalkyl iodide (e.g., pentafluoroethyl iodide, C₂F₅I) which acts as the "telogen," and a radical initiator.

-

TFE Addition: Tetrafluoroethylene (TFE), the "taxogen," is introduced into the reactor under pressure.

-

Reaction Conditions: The reactor is heated to initiate the radical telomerization. The process results in a mixture of perfluoroalkyl iodides with varying chain lengths.

-

Purification: The desired perfluorodecyl iodide (C₁₀F₂₁I) is separated from the mixture by fractional distillation.

Stage 2: Ethylene Addition to form 1H,1H,2H,2H-Perfluorododecyl Iodide

The perfluorodecyl iodide is then reacted with ethylene to introduce a two-carbon hydrocarbon spacer.

-

Reaction Setup: Perfluorodecyl iodide is charged into a reactor, often with a suitable solvent and a radical initiator.

-

Ethylene Introduction: Ethylene gas is bubbled through the reaction mixture or introduced under pressure.

-

Radical Addition: The initiator promotes the addition of the perfluoroalkyl radical to the ethylene double bond, followed by iodine atom transfer to yield 1H,1H,2H,2H-perfluorododecyl iodide (C₁₀F₂₁CH₂CH₂I).[6]

-

Purification: The product is purified by distillation or chromatography to remove unreacted starting materials and byproducts.

Stage 3: Dehydroiodination to Yield this compound

The final step is the elimination of hydrogen iodide to create the terminal double bond.

-

Reaction with Base: The purified 1H,1H,2H,2H-perfluorododecyl iodide is treated with a strong base, such as potassium hydroxide or sodium hydroxide, typically in an alcoholic solvent.

-

Elimination Reaction: The base abstracts a proton from the carbon adjacent to the iodine-bearing carbon, and the iodide ion is eliminated, forming the double bond.

-

Workup and Purification: The reaction mixture is typically quenched with water, and the organic layer containing the product is separated. The crude this compound is then purified by distillation under reduced pressure to yield the final product.

Caption: Synthesis workflow for this compound.

Analytical Characterization

Ensuring the purity and structural integrity of this compound is critical for its application in research and development. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of fluorinated compounds. Both ¹H and ¹⁹F NMR are essential for confirming the structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (-CH=CH₂) and the methylene protons adjacent to the perfluorinated chain (-CH₂-CF₂-). The chemical shifts and coupling patterns provide definitive evidence for the presence of the terminal alkene and its proximity to the electron-withdrawing perfluoroalkyl group.

-

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides detailed information about the different fluorine environments in the molecule.[7][8] The spectrum will exhibit multiple signals corresponding to the terminal -CF₃ group, the various -CF₂- groups along the chain, and the -CF₂- group adjacent to the hydrocarbon portion. The chemical shifts and coupling constants are indicative of the structure and purity of the compound.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for assessing the purity and confirming the molecular weight of volatile compounds like this compound.

Self-Validating GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile, fluorinated solvent (e.g., hexafluoroisopropanol) or a suitable organic solvent like ethyl acetate. A typical concentration is in the range of 10-100 µg/mL.

-

GC Conditions:

-

Column: A low- to mid-polarity capillary column (e.g., DB-5ms or equivalent) is generally suitable.

-

Injector: Split/splitless injector at a temperature of 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation from any potential impurities.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 600 to encompass the molecular ion and characteristic fragment ions.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The retention time of the main peak indicates the compound's volatility under the given conditions. The mass spectrum should show the molecular ion peak (or fragments corresponding to a loss of a small group) and a fragmentation pattern characteristic of the perfluoroalkyl chain. The absence of significant impurity peaks confirms the sample's purity.

Caption: Analytical workflow for this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile molecule with applications in various fields, including those relevant to drug development professionals.

Surface Modification for Biomedical Applications

A primary application of this compound is in the creation of superhydrophobic and oleophobic surfaces.[9] The terminal alkene group can be used to covalently attach the molecule to various substrates through techniques like hydrosilylation or radical addition reactions.

-

Rationale: In the context of biomedical devices and drug delivery systems, surfaces that resist protein adsorption (biofouling) and bacterial adhesion are highly desirable.[10][11] The low surface energy of a perfluorinated monolayer can significantly reduce non-specific binding, potentially improving the biocompatibility and longevity of implants and the stability of diagnostic assays.[10][11]

Role in Fluorinated Polymers for Drug Delivery

This compound can serve as a monomer or a co-monomer in the synthesis of fluorinated polymers. These polymers can be engineered to form nanoparticles, micelles, or vesicles for encapsulating and delivering therapeutic agents.

-

Expertise-Driven Insight: The high gas-dissolving capacity of perfluorocarbons is a key feature that can be exploited in drug delivery. For instance, perfluorocarbon-based nanoemulsions can be used as oxygen carriers to alleviate hypoxia in solid tumors, thereby enhancing the efficacy of radiotherapy and certain chemotherapies.[12] While this compound itself is not a perfluorocarbon, polymers derived from it can be designed to have perfluorinated domains that may exhibit similar properties. Furthermore, the fluorine atoms can be used as a ¹⁹F NMR tracer for in vivo imaging and tracking of the drug delivery vehicle.[12]

Safety and Handling

As a long-chain per- and polyfluoroalkyl substance (PFAS), it is important to handle this compound with appropriate care, although a Safety Data Sheet for a similar product indicates it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[13]

-

General Precautions:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

-

Environmental Considerations: Long-chain PFAS are known for their environmental persistence.[14] Therefore, disposal should be in accordance with local, state, and federal regulations. Efforts should be made to minimize releases to the environment.

Conclusion

This compound is a valuable fluorinated building block with significant potential in materials science and biomedical applications. Its synthesis, while multi-stepped, is based on well-established telomerization chemistry. Rigorous analytical characterization is essential to ensure its suitability for high-performance applications. For researchers in drug development, the ability of this molecule to create highly repellent surfaces and to be incorporated into novel fluorinated polymers for drug delivery and imaging presents exciting opportunities for advancing therapeutic technologies. As with all perfluorinated compounds, a thorough understanding of its safety and environmental profile is crucial for its responsible use.

References

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]

-

Foris, A. (2004). 19F and 1H NMR spectra of halocarbons. Magnetic Resonance in Chemistry, 42(6), 534-555. Retrieved from [Link]

-

PubMed Central. (2012). Surface modification of silicone for biomedical applications requiring long-term antibacterial, antifouling, and hemocompatible properties. Retrieved from [Link]

-

Allied Academies. (n.d.). Surface modification techniques for biomedical applications: A chemical approach. Retrieved from [Link]

-

PubMed Central. (2020). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2022). Long-Chain Perfluoroalkyl Carboxylate (LCPFAC) Chemicals. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. nbinno.com [nbinno.com]

- 6. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Surface Modification of Biomaterials and Biomedical Devices using Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. uploads-ssl.webflow.com [uploads-ssl.webflow.com]

- 14. 19F and 1H NMR spectra of halocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

"1H,1H,2H-Perfluoro-1-dodecene" structure

An In-Depth Technical Guide to the Structure, Properties, and Applications of 1H,1H,2H-Perfluoro-1-dodecene

Abstract

This technical guide provides a comprehensive analysis of this compound, a partially fluorinated terminal alkene of significant interest in materials science, surface chemistry, and advanced polymer synthesis. The molecule's unique tripartite structure—comprising a reactive vinyl group, a short hydrocarbon spacer, and a long, inert perfluorinated tail—imparts a combination of properties that are highly sought after for creating functionalized surfaces and specialty polymers. This document will delve into the molecular architecture, physicochemical properties, spectroscopic signature, and key applications of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development and materials engineering.

Chemical Identity and Molecular Structure

This compound is a structurally distinct molecule where the properties of a hydrocarbon alkene are synergistically combined with those of a perfluoroalkane. This unique combination is the foundation of its utility.

Nomenclature and Key Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododec-1-ene | [1][2] |

| CAS Number | 30389-25-4 | [1][2][3] |

| Molecular Formula | C₁₂H₃F₂₁ | [1][2][3] |

| Molecular Weight | 546.12 g/mol | [2][3] |

| InChI Key | UCHSAVGOZUCXHC-UHFFFAOYSA-N | [1][2] |

| SMILES String | C=CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | [4] |

Analysis of Molecular Architecture

The structure can be deconstructed into three functional segments:

-

The Vinyl Group (CH₂=CH-) : This terminal double bond is the molecule's primary reactive site. It readily participates in polymerization, hydrosilylation, and various electrophilic addition reactions, making it an ideal anchor for covalently bonding the fluorinated chain to surfaces or polymer backbones.

-

The Ethylene Spacer (-CH₂-) : The 2H designation indicates a methylene bridge between the vinyl group and the perfluorinated chain. This hydrocarbon spacer provides conformational flexibility and electronically insulates the reactive vinyl group from the strong electron-withdrawing effects of the perfluoroalkyl chain.

-

The Perfluorodecyl Tail (-(CF₂)₉CF₃) : This long, helically twisted chain of carbon atoms saturated with fluorine is responsible for the molecule's most valuable properties. Its low polarizability and high electronegativity result in weak intermolecular forces, leading to low surface energy, hydrophobicity, and oleophobicity (lipophobicity). It is also chemically inert and thermally stable.

Structural Visualization

The following diagram illustrates the connectivity and distinct segments of the molecule.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure. It is typically supplied as a liquid with a purity of 97% or higher[1][3]. While extensive physical data for the C12 variant is not widely published, properties can be reliably inferred from its shorter-chain C10 analog, 1H,1H,2H-Perfluoro-1-decene (CAS: 21652-58-4). The C10 analog is a liquid with a density of approximately 1.677 g/mL at 25°C and a refractive index of about 1.301 at 20°C[5][6]. The C12 compound is expected to have a slightly higher boiling point and density due to its increased molecular weight. It is insoluble in water but soluble in fluorinated solvents and some organic solvents[6].

Synthesis and Reactivity

Plausible Synthetic Pathway

While multiple synthetic routes exist for fluorinated alkenes, a common and industrially scalable method involves the addition of ethylene to a perfluoroalkyl iodide followed by dehydroiodination.

Expert Insight: The choice of a strong, non-nucleophilic base in Step 2 is critical. A bulky base like potassium tert-butoxide is preferred to favor the E2 elimination pathway, which forms the desired terminal alkene, over the SN2 substitution pathway, which would result in an unwanted alcohol.

Protocol: Two-Step Synthesis

-

Ethylene Addition to Perfluorodecyl Iodide:

-

Reactants: Perfluorodecyl iodide (C₁₀F₂₁I), ethylene gas, and a radical initiator (e.g., Azobisisobutyronitrile, AIBN).

-

Procedure: Perfluorodecyl iodide is dissolved in a suitable solvent (e.g., acetonitrile) in a high-pressure reactor. The reactor is purged with nitrogen, and AIBN is added. The vessel is pressurized with ethylene gas.

-

Causality: The reaction is heated (typically 70-90°C) to decompose the AIBN into radicals, initiating a free-radical chain reaction where an ethylene unit is added across the C-I bond. This forms the intermediate, 1H,1H,2H,2H-1-iodoperfluorododecane.

-

-

Dehydroiodination:

-

Reactants: The iodinated intermediate from Step 1, a strong base (e.g., potassium hydroxide or potassium tert-butoxide), and a high-boiling-point solvent (e.g., tert-butanol).

-

Procedure: The intermediate is dissolved in the solvent, and the base is added portion-wise while heating the mixture under reflux. The reaction progress is monitored by GC-MS.

-

Causality: The strong base abstracts a proton from the carbon adjacent to the iodine (the α-carbon), and the iodide ion is eliminated, forming the terminal double bond of this compound. The product is then isolated via distillation.

-

Key Reactivity

The reactivity is dominated by the terminal alkene. This functional group allows the molecule to act as a versatile building block, or monomer. Key reactions include:

-

Hydrosilylation: Reaction with silanes (Si-H compounds) in the presence of a platinum catalyst to form stable Si-C bonds. This is a cornerstone technique for creating self-assembled monolayers on silica or glass surfaces[7].

-

Radical Polymerization: The vinyl group can be polymerized using radical initiators to form poly(this compound), a fluorinated polymer with a hydrocarbon backbone and pendant perfluoroalkyl chains.

-

Thiol-ene "Click" Reaction: Efficient and specific reaction with thiols under UV initiation, useful for surface patterning and biomolecule conjugation.

Core Applications and Field Insights

The primary application of this compound is the chemical modification of surfaces to impart water and oil repellency. It also serves as a monomer for specialty fluoropolymers.

Application in Surface Modification

When covalently attached to a surface, the molecules self-organize into a monolayer. The long perfluorodecyl tails orient away from the substrate, creating a densely packed, low-energy surface that repels both water (hydrophobic) and oils (oleophobic). This is a foundational technology for creating self-cleaning, anti-fouling, and anti-fingerprint surfaces[7].

Experimental Protocol: Surface Modification of Silicon via Hydrosilylation

This protocol details the creation of a hydrophobic and oleophobic monolayer on a silicon wafer with a native oxide layer (which provides Si-OH groups, convertible to Si-H).

-

Substrate Preparation (Activation):

-

Clean a silicon wafer by sonicating in acetone, then isopropanol (5 minutes each). Dry under a stream of nitrogen.

-

Treat the wafer with an oxygen plasma cleaner for 2-5 minutes to remove residual organic contaminants and generate surface hydroxyl (-OH) groups. This step is self-validating, as a successfully cleaned surface will be completely hydrophilic (a water droplet will spread out).

-

-

Silanization Reaction:

-

Prepare a 2% (v/v) solution of this compound and a hydrosilane (e.g., triethoxysilane) in anhydrous toluene in a glovebox or under an inert atmosphere.

-

Add a platinum catalyst (e.g., Karstedt's catalyst) to the solution.

-

Immerse the activated silicon wafer in the solution and leave it for 2-4 hours at room temperature or 30 minutes at 60°C.

-

Causality: The platinum catalyst facilitates the addition of the Si-H group across the C=C double bond, forming a stable Si-C linkage that anchors the molecule to the surface via the silane's reactive groups.

-

-

Curing and Cleaning:

-

Remove the wafer from the solution and rinse thoroughly with toluene, followed by isopropanol, to remove any physically adsorbed molecules.

-

Cure the wafer in an oven at 110°C for 15 minutes to promote cross-linking of the silane headgroups, enhancing the monolayer's stability.

-

-

Characterization (Validation):

-

The success of the modification is validated by measuring the static contact angle of water and a low-surface-tension liquid like hexadecane. A successful coating will exhibit a water contact angle >110° and a hexadecane contact angle >60°.

-

Workflow Visualization

The following diagram outlines the logical flow of the surface modification process.

Caption: Workflow for Surface Modification via Hydrosilylation.

Safety and Handling

As with all fluorinated organic compounds, proper laboratory procedures must be followed.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mists[8]. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[8][9].

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources[8][10]. Keep the container tightly closed when not in use[8].

-

First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention[8][10]. If inhaled, move the person to fresh air[8].

Conclusion

This compound is a highly functionalized molecule whose value lies in its hybrid structure. The reactive vinyl group serves as a versatile handle for chemical attachment, while the inert perfluorodecyl tail delivers powerful performance characteristics, primarily ultra-low surface energy. This guide has detailed its structure, properties, and a primary application in surface modification, providing the technical and practical framework necessary for its effective use in research and development. Its ability to form robust, repellent, and chemically resistant surfaces ensures its continued relevance in advanced materials, microfluidics, and specialty coatings.

References

- 1H, 1H, 2H-Perfluoro-1-dodecene, min 97%, 100 grams. CP Lab Safety.

- 1H,1H,2H-Perfluoro-1-decene | C10H3F17 | CID 88990.

- 1H,1H,2H-Perfluoro-1-decene Safety D

- This compound, 97% 25 g. Thermo Scientific Chemicals.

- 1H,1H,2H-Perfluoro-1-decene 99. Sigma-Aldrich.

- 1H,1H,2H-Perfluoro-1-decene | CAS 21652-58-4. Santa Cruz Biotechnology.

- 1H,1H,2H-Perfluoro-1-decene Mass Spectrum. NIST WebBook.

- What are the applications of 1H,1H,2H-Perfluoro-1-decene?. Guidechem.

- 1H,1H,2H-Perfluoro-1-decene Synthesis. ChemicalBook.

- Safe handling of 1H,1H,2H-Perfluoro-1-octene. Apollo Scientific.

- 1H,1H,2H,2H-Perfluoro-1-dodecanol certified reference m

- Application Notes and Protocols for 1H,1H,2H,2H-Perfluoro-1-decanol in Polymer Synthesis. Benchchem.

- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecene. NIST WebBook.

- 1H,1H,2H-Perfluoro-1-decene. NIST WebBook.

- SAFETY DATA SHEET - this compound. Fisher Scientific.

- An In-Depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluoro-1-decanol. Benchchem.

- 1H,1H,2H,2H-Perfluorodecyltriethoxysilane: properties, applic

- 1-DODECENE Safety D

- This compound (C12H3F21). PubChemLite.

Sources

- 1. L16591.14 [thermofisher.com]

- 2. 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecene [webbook.nist.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. PubChemLite - this compound (C12H3F21) [pubchemlite.lcsb.uni.lu]

- 5. 1H,1H,2H-Perfluoro-1-decene 99 21652-58-4 [sigmaaldrich.com]

- 6. 1H,1H,2H-Perfluoro-1-decene | 21652-58-4 [chemicalbook.com]

- 7. 1H,1H,2H,2H-Perfluorodecyltriethoxysilane: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

"1H,1H,2H-Perfluoro-1-dodecene" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1H,1H,2H-Perfluoro-1-dodecene

Abstract

This technical guide provides a comprehensive overview of the predominant synthesis pathway for this compound (C₁₀F₂₁CH=CH₂), a pivotal fluorinated olefin used as a monomer and chemical intermediate. For researchers and professionals in materials science and drug development, this document details the robust two-stage process involving an initial free-radical addition followed by a base-mediated elimination. The narrative emphasizes the causality behind experimental choices, provides validated, step-by-step protocols, and includes analytical characterization data. Alternative synthetic routes are also briefly explored to provide a complete scientific context.

Introduction

This compound is an organofluorine compound characterized by a ten-carbon perfluorinated chain linked to a vinyl group. This structure imparts unique properties, including high chemical inertness, thermal stability, and low surface energy, making it a valuable building block for specialty polymers, surfactants, and hydrophobic/oleophobic surface coatings. The most industrially viable synthesis is a logical, multi-step process that builds the molecule by first forming a C-C bond via a radical reaction and then creating the alkene functionality through an elimination reaction.

Part 1: The Predominant Synthesis Pathway: A Two-Stage Approach

The synthesis of this compound is most efficiently achieved through a two-stage process. This method is favored for its reliability and scalability.

-

Stage 1: Ethylene Addition. A perfluoroalkyl iodide, specifically perfluorodecyl iodide (C₁₀F₂₁I), undergoes a free-radical addition reaction with ethylene (CH₂=CH₂) to insert a two-carbon unit, yielding the saturated intermediate, 1-iodo-1H,1H,2H,2H-perfluorododecane.[1]

-

Stage 2: Dehydroiodination. The resulting iodinated alkane is then subjected to a base-mediated elimination reaction (dehydrohalogenation) to remove hydrogen iodide (HI), forming the target alkene.[2][3][4]

The logical progression ensures high conversion and selectivity at each stage, making it a self-validating system where the product of the first reaction is the direct precursor for the second.

Caption: Logical workflow of the two-stage synthesis process.

Part 2: Stage 1 - Radical Addition of Perfluorodecyl Iodide to Ethylene

Mechanistic Discussion: The Rationale for a Radical Pathway

The addition of a perfluoroalkyl iodide to an alkene is a classic example of an Atom Transfer Radical Addition (ATRA).[5][6] The mechanism proceeds via a free-radical chain reaction.

-

Initiation: The reaction can be initiated thermally or, more commonly, with a chemical radical initiator (e.g., peroxides, AIBN) which homolytically cleaves to form radicals. These radicals then abstract an iodine atom from the perfluorodecyl iodide to generate the key perfluorodecyl radical (•C₁₀F₂₁).

-

Propagation: The highly electrophilic •C₁₀F₂₁ radical readily attacks the electron-rich double bond of ethylene. This addition occurs regioselectively at one of the terminal carbons to form a new carbon-centered radical intermediate, C₁₀F₂₁CH₂CH₂•. This intermediate then abstracts an iodine atom from another molecule of C₁₀F₂₁I, yielding the product 1-iodo-1H,1H,2H,2H-perfluorododecane and regenerating the •C₁₀F₂₁ radical to continue the chain.[7]

-

Termination: The chain reaction is terminated by the combination of any two radical species.

This pathway is exceptionally effective because the strong electron-withdrawing nature of the perfluoroalkyl chain makes the corresponding radical electrophilic and highly reactive toward alkenes.[8]

Experimental Protocol: Synthesis of 1-Iodo-1H,1H,2H,2H-perfluorododecane

This protocol is adapted from established procedures for the addition of perfluoroalkyl iodides to ethylene.[1][2]

Materials:

-

Perfluorodecyl iodide (C₁₀F₂₁I)

-

Radical initiator (e.g., azobisisobutyronitrile, AIBN, ~0.5 mol%)

-

Ethylene gas (high purity)

-

Anhydrous, oxygen-free solvent (optional, e.g., acetonitrile)

Equipment:

-

High-pressure autoclave reactor equipped with a stirrer, pressure gauge, and temperature control

-

Vacuum pump

-

Ethylene gas cylinder with regulator

Procedure:

-

Charge the high-pressure reactor with perfluorodecyl iodide and the radical initiator. If using a solvent, add it at this stage.

-

Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can inhibit radical reactions.

-

Evacuate the reactor briefly.

-

Introduce ethylene gas into the reactor to the desired pressure (e.g., 40-60 atm).[2][3]

-

Heat the reactor to the initiation temperature (typically 40-80 °C, depending on the initiator) while stirring vigorously.

-

Monitor the reactor pressure. A significant drop in pressure indicates the consumption of ethylene and the progression of the reaction.[2] Maintain pressure by adding more ethylene if necessary.

-

Continue the reaction for several hours (e.g., 3-5 hours) until ethylene uptake ceases.[2][3]

-

Cool the reactor to room temperature and carefully vent the excess ethylene gas.

-

Collect the crude product mixture. The product, 1-iodo-1H,1H,2H,2H-perfluorododecane, can be purified by vacuum distillation.[1][3]

Safety: This reaction involves high-pressure flammable gas and must be conducted in a specialized reactor behind a protective blast shield.

Data Presentation: Typical Reaction Parameters

| Parameter | Value/Range | Rationale & Notes |

| Molar Ratio (Ethylene:Iodide) | >1:1 (Excess Ethylene) | Ensures complete conversion of the more valuable perfluorodecyl iodide. |

| Initiator Concentration | 0.1 - 1.0 mol% | Sufficient to initiate the chain reaction without promoting excessive termination side reactions. |

| Temperature | 40 - 80 °C | Must be high enough to induce homolysis of the initiator but low enough to prevent unwanted side reactions. |

| Pressure | 40 - 60 atm | Higher ethylene concentration (pressure) increases the reaction rate. |

| Typical Yield | >90% | The reaction is generally efficient and high-yielding.[3] |

Part 3: Stage 2 - Base-Mediated Dehydroiodination

Mechanistic Discussion: Favoring E2 Elimination

The conversion of 1-iodo-1H,1H,2H,2H-perfluorododecane to the final alkene product is an elimination reaction.[4] This transformation is typically achieved under E2 (bimolecular elimination) conditions.

A strong, sterically unhindered base, such as potassium hydroxide (KOH) in an alcohol solvent, is used.[3] The base abstracts a proton from the carbon adjacent to the perfluoroalkyl chain (the α-carbon). Concurrently, the C-I bond breaks, and the electron pair from the C-H bond moves to form the π-bond of the alkene. The E2 mechanism is favored due to the use of a strong base and a primary alkyl iodide, which is less prone to forming a stable carbocation required for an E1 pathway.

Caption: Concerted E2 mechanism for dehydroiodination.

Experimental Protocol: Synthesis of this compound

This protocol is based directly on a well-documented industrial method.[3]

Materials:

-

1-Iodo-1H,1H,2H,2H-perfluorododecane

-

Potassium hydroxide (KOH)

-

Ethanol (anhydrous)

-

Deionized water

-

Saturated brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, prepare a solution of potassium hydroxide (1.0 molar equivalent) in ethanol.

-

In a separate flask, dissolve the 1-iodo-1H,1H,2H,2H-perfluorododecane (1.0 molar equivalent) in ethanol.

-

Slowly add the iodide solution to the stirred KOH solution at room temperature using the dropping funnel.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.[3]

-

Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of deionized water.

-

The dense, fluorinated organic product will separate as a lower layer. Transfer the entire mixture to a separatory funnel and collect the organic phase.

-

Wash the organic layer sequentially with deionized water and then with a saturated brine solution to remove residual salts and ethanol.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter to remove the drying agent. The crude product can be concentrated using a rotary evaporator.

-

Purify the final product, this compound, by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature (e.g., 143-145 °C at atmospheric pressure, adjust for vacuum).[3]

Part 4: Structural Characterization

Confirming the identity and purity of the final product is crucial. NMR spectroscopy is the primary tool for this validation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides definitive evidence for the formation of the vinyl group.[9]

-

Vinyl Protons (-CH=CH₂): This region will show a complex multiplet, typically between 5.8 and 6.5 ppm, resulting from the three inequivalent vinyl protons coupling to each other and to the adjacent methylene group.

-

Methylene Protons (-CF₂-CH₂-): This group will appear as a triplet of triplets further upfield, typically around 2.2-2.5 ppm. The splitting is due to coupling with the adjacent vinyl protons and the fluorine atoms on the neighboring carbon.

Data Presentation: Expected Analytical Data

| Analysis | Expected Result |

| ¹H NMR (CDCl₃) | δ ~ 5.8-6.5 ppm (m, 3H, -CH =CH ₂) δ ~ 2.4 ppm (tt, 2H, -CF₂-CH ₂-)[3][10] |

| ¹⁹F NMR (CDCl₃) | Multiple signals corresponding to the different CF₂ groups and the terminal CF₃ group. The signal for the CF₂ group adjacent to the ethyl moiety will be distinct. |

| Boiling Point | 143-145 °C (at 760 mmHg)[3] |

| Appearance | Colorless liquid |

Part 5: Alternative Synthetic Approaches

While the addition-elimination route is dominant, other classical organic reactions could theoretically be employed.

Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis from carbonyl compounds.[11][12][13]

-

Pathway: This would involve the reaction of a perfluorodecyl-substituted phosphonium ylide (Ph₃P=CH-C₉F₁₉) with formaldehyde (H₂C=O).

-

Challenges: The primary difficulty lies in the synthesis of the required phosphonium ylide. Preparing the precursor phosphonium salt via an Sₙ2 reaction of triphenylphosphine with a perfluoroalkyl halide is challenging due to the low reactivity of the C-I bond adjacent to a perfluoroalkyl chain.

Caption: Theoretical Wittig reaction pathway.

Conclusion

The synthesis of this compound is most effectively and reliably accomplished via a two-stage process: the free-radical addition of perfluorodecyl iodide to ethylene, followed by the base-mediated dehydroiodination of the resulting intermediate. This pathway is scalable, high-yielding, and relies on well-understood reaction mechanisms. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to synthesize this versatile fluorinated monomer for applications in advanced materials and chemical manufacturing.

References

- Organic & Biomolecular Chemistry (RSC Publishing).

- Organic Chemistry Portal. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides.

- Request PDF. Efficient Synthesis of Fluoroalkenes via Diethylzinc-Promoted Wittig Reaction.

- RSC Publishing.

- Benchchem. An In-Depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluoro-1-decanol.

- MATEC Web of Conferences.

- Guidechem.

- Sigma-Aldrich. Grignard Reagents.

- PMC.

- ResearchGate. Electron Transfer Initiated Free Radical Additions of Perfluoroalkyl Iodides and Diiodides to Alkenes | Request PDF.

- Chemistry Stack Exchange. Why don't Alkyl Fluorides form Grignard Reagents.

- PMC.

- NIH. Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor.

- ChemicalBook. 1H,1H,2H-Perfluoro-1-decene(21652-58-4) 1H NMR spectrum.

- Google Patents.

- Taylor & Francis.

- The Wittig Reaction: Synthesis of Alkenes.

- Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II.

- Organic Chemistry Portal. Wittig Reaction.

- Synthesis of an Alkene via the Wittig Reaction.

- Wikipedia.

- ResearchGate. Synthesis, by telomerization, of building blocks leading to fluorotelomer alcohols.

- eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN1405209A - Fluoro organosilicon polymer preparation and application - Google Patents [patents.google.com]

- 4. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 5. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]

- 9. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. 1H,1H,2H-Perfluoro-1-decene(21652-58-4) 1H NMR [m.chemicalbook.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 13. Wittig Reaction [organic-chemistry.org]

A Spectroscopic Guide to the Characterization of 1H,1H,2H-Perfluoro-1-dodecene

Introduction: The Analytical Imperative for Fluorinated Alkenes

In the landscape of modern materials science and drug development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, lipophilicity, and unique electronic characteristics—make fluorinated compounds like 1H,1H,2H-Perfluoro-1-dodecene (C₁₀H₃F₁₇) invaluable building blocks. This terminal alkene, featuring a long C₈F₁₇ perfluoroalkyl "pony-tail," serves as a critical monomer for specialty polymers and a precursor for advanced surfactants and surface coatings.

The unambiguous structural confirmation and purity assessment of such molecules are paramount. Their complex nature, arising from the interplay between a hydrocarbon vinyl group and a heavily fluorinated alkyl chain, demands a multi-technique spectroscopic approach. This guide provides an in-depth technical overview of the core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond mere data presentation to explore the causal relationships behind experimental choices and the logic of spectral interpretation, reflecting the rigorous standards of industrial and academic research.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclei

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound, providing precise information on the connectivity and environment of every ¹H, ¹⁹F, and ¹³C nucleus. The presence of both hydrogen and fluorine allows for a rich analysis using multiple NMR-active nuclei.

Expertise in Action: Why NMR is Foundational

For a molecule with distinct hydrocarbon and fluorocarbon domains, NMR is unparalleled. ¹H NMR precisely defines the vinyl group, while ¹⁹F NMR maps the entire perfluoroalkyl chain with exceptional clarity due to its wide chemical shift range and 100% natural abundance.[1] ¹³C NMR, though more complex due to C-F coupling, confirms the carbon backbone and the presence of the double bond. Together, they provide a complete, interlocking structural puzzle.

Experimental Protocol: Acquiring High-Quality NMR Data

1. Sample Preparation:

-

Solvent Selection: A deuterated solvent that can effectively dissolve the fluorinated alkene is crucial. Chloroform-d (CDCl₃) is a common and effective choice.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard:

-

For ¹H and ¹³C NMR, tetramethylsilane (TMS) is typically pre-dissolved in the solvent by the manufacturer and serves as the 0 ppm reference.

-

For ¹⁹F NMR, an external or internal standard is required. While trichlorofluoromethane (CFCl₃) is the primary reference (δ = 0 ppm), its volatility and environmental concerns have led to the use of secondary standards like trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[2][3] For this analysis, we will reference against CFCl₃.

-

2. Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Angle: 30° to reduce experiment time.

-

Acquisition Time: 3-4 seconds for good resolution.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans: 8-16 scans for a high signal-to-noise ratio.[4]

-

-

¹⁹F NMR:

-

Decoupling: Proton-decoupled (¹⁹F{¹H}) to simplify the spectrum by removing H-F couplings.

-

Spectral Width: A wide spectral width (~250 ppm) is necessary to capture all fluorine signals from the terminal -CF₃ to the -CF₂- group near the double bond.

-

Relaxation Delay (D1): Fluorine nuclei often have longer relaxation times; a delay of 5-10 seconds ensures accurate integration.

-

-

¹³C NMR:

-

Decoupling: Proton-decoupled (¹³C{¹H}) is standard. This results in singlets for carbons bearing protons but leaves C-F couplings intact.

-

Acquisition Time: ~2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.

-

Data Interpretation and Discussion

The structure and numbering scheme for discussion are as follows: F₃C¹²-(C¹¹F₂)₇-C³F₂-C²H₂-C¹H=CH₂ (Note: The seven internal CF₂ groups are chemically distinct but will have overlapping signals).

¹H NMR Analysis: The ¹H NMR spectrum is characterized by three distinct multiplets corresponding to the three protons of the vinyl group and the two protons of the adjacent methylene group.

-

Vinylic Protons (H¹): These protons appear significantly downfield (δ ≈ 5.8-6.5 ppm) due to the deshielding effect of the double bond's π-electrons and the powerful electron-withdrawing effect of the perfluoroalkyl chain.[4][5] They exhibit a complex multiplet structure due to:

-

Geminal coupling to each other (²JHH).

-

Cis and Trans coupling to the other vinylic proton (³JHH).

-

Vicinal coupling to the CH₂ protons (³JHH).

-

-

Methylene Protons (H²): This signal appears as a multiplet around δ ≈ 2.5-3.0 ppm. The significant downfield shift from a typical allylic proton (δ ≈ 1.8-2.5 ppm) is a direct result of the extreme deshielding from the adjacent -CF₂- group.[4]

| Proton Assignment | Expected δ (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| -CH =CH₂ (1H) | 6.0 - 6.5 | dddd (doublet of ddd) | ³J(trans) ≈ 12-18; ³J(cis) ≈ 6-12; ³J(H-H) ≈ 6-8 |

| -CH=CH ₂ (2H) | 5.8 - 6.2 | m (complex multiplet) | As above |

| -CH ₂-CF₂- (2H) | 2.5 - 3.0 | tdd (triplet of dd) | ³J(H-H) ≈ 6-8; ³J(H-F) ≈ 15-25 |

¹⁹F NMR Analysis: The ¹⁹F NMR spectrum is the most informative for confirming the perfluoroalkyl chain. Each chemically distinct fluorine environment gives a separate signal.

-

-CF₃ (F¹²): A triplet at approximately δ ≈ -81 ppm, integrating to 3F. The triplet arises from coupling to the adjacent -CF₂- group (³JFF).

-

Internal -CF₂- groups (F⁴⁻¹¹): A series of complex, overlapping multiplets between δ ≈ -122 to -126 ppm, integrating to 14F. These signals are difficult to resolve individually without higher field strength.

-

-CF₂-CH₂- (F³): The most downfield-shifted fluorine signal (δ ≈ -114 ppm) due to its proximity to the less electronegative hydrocarbon segment. It appears as a triplet due to coupling with the adjacent -CF₂- group.

| Fluorine Assignment | Expected δ (ppm vs CFCl₃) | Expected Multiplicity | Integration |

| F ₃C- | ~ -81 | t | 3F |

| -(CF ₂)₇- | -122 to -126 | m (overlapping) | 14F |

| -CF ₂-CH₂- | ~ -114 | t | 2F |

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum will show signals for all 12 unique carbons. A key feature is the presence of large C-F coupling constants, which split the signals of fluorinated carbons into multiplets.[6]

-

Vinylic Carbons (C¹): The two carbons of the double bond will appear in the δ ≈ 115-140 ppm region.[7][8] The terminal =CH₂ will be more upfield than the substituted =CH- carbon.

-

Methylene Carbon (C²): Expected around δ ≈ 30-40 ppm, this signal will be split into a triplet by the two adjacent fluorine atoms (¹JCF ≈ 20-50 Hz).[9]

-

Fluorinated Carbons (C³⁻¹²): These carbons will appear as complex multiplets in the δ ≈ 108-120 ppm range due to large one-bond (¹JCF ≈ 250 Hz) and two-bond (²JCF) C-F couplings.

| Carbon Assignment | Expected δ (ppm) | Expected Multiplicity (due to C-F coupling) |

| -CH=C H₂ (C¹) | ~ 125-135 | s (or small t from C²-H₂) |

| -C H=CH₂ | ~ 115-125 | t (from C³-F₂) |

| -C H₂-CF₂- (C²) | ~ 30-40 | t (¹JCF ≈ 20-50 Hz) |

| -(C F₂)₈- and C F₃ | ~ 108-120 | m (complex multiplets) |

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at rapidly identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, IR provides immediate confirmation of the alkene group and the highly abundant C-F bonds.

Expertise in Action: Why IR is a Critical First Pass

Before undertaking time-consuming NMR analysis, a quick IR spectrum can confirm a successful synthesis. The presence of a C=C stretch and vinylic C-H stretches, combined with the overwhelmingly strong C-F absorption "forest," provides a high-confidence fingerprint of the target molecular class in minutes.

Experimental Protocol: Acquiring the IR Spectrum

1. Sample Preparation:

-

As this compound is a liquid at room temperature, the simplest and most common method is to prepare a "neat" thin film.[10]

-

Place one drop of the liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).[11]

-

Carefully place a second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.

-

Ensure no air bubbles are trapped. The plates must be handled with care and by the edges to avoid moisture from fingers, as they are typically hygroscopic.[12]

2. Data Acquisition (FT-IR Spectrometer):

-

First, acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.

-

Place the prepared salt plate assembly into the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio.

Data Interpretation and Discussion

The IR spectrum is dominated by a few key features:

-

=C-H Stretch: A sharp, medium-intensity band appearing just above 3000 cm⁻¹ (typically ~3080 cm⁻¹). This is a definitive indicator of a C(sp²)-H bond, confirming the alkene.[13]

-

-C-H Stretch: Weaker absorptions just below 3000 cm⁻¹ (~2950-2850 cm⁻¹) corresponding to the C(sp³)-H bonds of the methylene group.[14]

-

C=C Stretch: A medium-to-weak absorption in the 1680-1640 cm⁻¹ region. For terminal alkenes, this band is often found around 1645 cm⁻¹.[13]

-

C-F Stretches: This is the most prominent feature of the spectrum. A series of very strong, broad, and complex absorption bands located between 1300 and 1100 cm⁻¹. This intense "forest" of peaks is the unmistakable signature of the perfluoroalkyl chain.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| =C-H Stretch | ~ 3080 | Medium | Confirms alkene C-H |

| -C-H Stretch | ~ 2950 | Weak | Confirms alkane C-H |

| C=C Stretch | ~ 1645 | Medium-Weak | Confirms C=C bond |

| C-F Stretch | 1100 - 1300 | Very Strong | Confirms perfluoroalkyl chain |

III. Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern upon ionization. Electron Ionization (EI) is a common, high-energy technique that produces a rich fragmentation spectrum, which acts as a molecular fingerprint.

Expertise in Action: Why EI-MS is Ideal for Structure Confirmation

While "soft" ionization techniques might be used to solely confirm the molecular weight, the "hard" nature of EI is highly advantageous here.[15][16] The predictable fragmentation of the perfluoroalkyl chain—often losing CF₃ or successive CF₂ units—provides a powerful corroboration of the structure deduced from NMR. The resulting pattern is highly reproducible and can be compared against spectral libraries.[17]

Experimental Protocol: Electron Ionization (EI) MS

1. Sample Introduction:

-

The sample is typically introduced via a Gas Chromatography (GC) system (GC-MS), which separates the sample from any volatile impurities before it enters the mass spectrometer.

-

A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

2. Ionization and Analysis:

-

Ionization Source: Electron Ionization (EI).

-

Electron Energy: The standard energy is 70 electron volts (eV). This high energy is sufficient to ionize the molecule and induce extensive, reproducible fragmentation.[18]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Data Interpretation and Discussion

The mass spectrum will show the molecular ion (M⁺˙) and a series of fragment ions.

-

Molecular Ion (M⁺˙): The molecular weight of C₁₀H₃F₁₇ is 495.99 g/mol . The molecular ion peak should be observed at m/z = 496. This peak may be of low intensity due to the high degree of fragmentation common for fluorinated compounds.[19]

-

Key Fragmentation Pathways: The fragmentation is dominated by cleavages within the stable perfluoroalkyl chain.

-

Loss of CF₃: A prominent peak at m/z = 427, corresponding to the [M - CF₃]⁺ fragment.

-

Successive Loss of CF₂: A characteristic pattern of peaks separated by 50 amu (the mass of a CF₂ unit) will be observed at m/z = 377, 327, 277, etc.[20]

-

Cleavage at the C-C bond: Cleavage of the C²-C³ bond would yield a [C₈F₁₇]⁺ fragment at m/z = 419.

-

The following diagram illustrates the primary fragmentation logic.

Caption: Predicted EI-MS fragmentation of this compound.

| m/z | Proposed Fragment | Significance |

| 496 | [C₁₀H₃F₁₇]⁺˙ | Molecular Ion |

| 427 | [M - CF₃]⁺ | Loss of terminal trifluoromethyl group |

| 419 | [C₈F₁₇]⁺ | Cleavage of C-C bond adjacent to fluorinated chain |

| 369, 319, etc. | [C₇F₁₅]⁺, [C₆F₁₃]⁺, etc. | Sequential loss of CF₂ units from the chain |

Conclusion

The comprehensive characterization of this compound is achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive, high-resolution structural map of the molecule. IR spectroscopy offers a rapid and reliable confirmation of the essential alkene and perfluoroalkyl functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern that corroborates the overall structure. By employing these techniques with a clear understanding of the underlying principles and optimized experimental protocols, researchers can ensure the identity, purity, and quality of this critical fluorochemical intermediate, paving the way for its successful application in advanced materials and technologies.

References

-

Jaskolla, T. W. (2023). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Technology Networks. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Available at: [Link]

-

American Society for Mass Spectrometry. (n.d.). Ionization Methods in Organic Mass Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass spectrometry 1. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

-

University of California, Los Angeles. (n.d.). How to make a CCl3F Fluorine NMR standard? Chemistry Stack Exchange. Available at: [Link]

-

Gerken, J. B., & Mabury, S. A. (2020). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology, 54(24), 15834–15843. Available at: [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of Missouri–St. Louis. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

ResearchGate. (n.d.). How to prepare IR samples? Available at: [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. Available at: [Link]

-

PharmaTutor. (2010). Sampling Methods for IR Spectroscopy. Available at: [Link]

-

YouTube. (2014). How to prepare an IR sample. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Available at: [Link]

- Dolbier, W. R., Jr. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Available at: [Link]

-

Ulrich, A. S., et al. (2003). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. Magnetic Resonance in Chemistry, 41(5), 385-395. Available at: [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Available at: [Link]

-

University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Available at: [Link]

-

Martin, J. W., et al. (2008). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 22(10), 1587-1599. Available at: [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. Available at: [Link]

-

University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Available at: [Link]

-

Saielli, G., Bini, R., & Bagno, A. (2014). Computational ¹⁹F NMR. 2. Organic Compounds. The Royal Society of Chemistry. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Available at: [Link]

-

Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Available at: [Link]

-